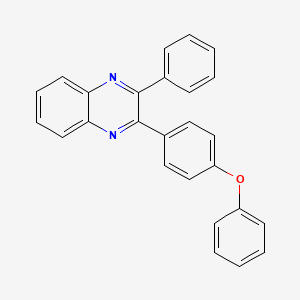![molecular formula C23H14ClNO4S B15011182 4-{[(E)-(4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]oxy}phenyl)methylidene]amino}benzoic acid](/img/structure/B15011182.png)
4-{[(E)-(4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]oxy}phenyl)methylidene]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-{[4-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYLOXY)PHENYL]METHYLIDENE}AMINO]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a benzothiophene moiety, a chlorinated phenyl group, and a benzoic acid derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[4-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYLOXY)PHENYL]METHYLIDENE}AMINO]BENZOIC ACID typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through cyclization reactions involving sulfur-containing precursors. The chlorination of the benzothiophene is then carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
The next step involves the formation of the carbonyl group on the benzothiophene ring, which can be achieved through acylation reactions using acyl chlorides or anhydrides. The resulting intermediate is then coupled with a phenyl group through a condensation reaction, often using reagents like phosphorus oxychloride or polyphosphoric acid.
Finally, the benzoic acid moiety is introduced through esterification or amidation reactions, using appropriate carboxylic acid derivatives and coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
化学反应分析
Types of Reactions
4-[(E)-{[4-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYLOXY)PHENYL]METHYLIDENE}AMINO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with reduced carbonyl groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
科学研究应用
4-[(E)-{[4-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYLOXY)PHENYL]METHYLIDENE}AMINO]BENZOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-[(E)-{[4-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYLOXY)PHENYL]METHYLIDENE}AMINO]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
相似化合物的比较
Similar Compounds
4-[(E)-{[4-(3-BROMO-1-BENZOTHIOPHENE-2-CARBONYLOXY)PHENYL]METHYLIDENE}AMINO]BENZOIC ACID: Similar structure with a bromine atom instead of chlorine.
4-[(E)-{[4-(3-METHYL-1-BENZOTHIOPHENE-2-CARBONYLOXY)PHENYL]METHYLIDENE}AMINO]BENZOIC ACID: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 4-[(E)-{[4-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYLOXY)PHENYL]METHYLIDENE}AMINO]BENZOIC ACID imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from similar compounds with different substituents.
属性
分子式 |
C23H14ClNO4S |
|---|---|
分子量 |
435.9 g/mol |
IUPAC 名称 |
4-[[4-(3-chloro-1-benzothiophene-2-carbonyl)oxyphenyl]methylideneamino]benzoic acid |
InChI |
InChI=1S/C23H14ClNO4S/c24-20-18-3-1-2-4-19(18)30-21(20)23(28)29-17-11-5-14(6-12-17)13-25-16-9-7-15(8-10-16)22(26)27/h1-13H,(H,26,27) |
InChI 键 |
FAYBYFYFPYYQBO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)OC3=CC=C(C=C3)C=NC4=CC=C(C=C4)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2E)-2-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N-methylhydrazinecarbothioamide](/img/structure/B15011103.png)
![4-{(E)-[3-(4-chlorophenyl)-5-oxo-1,2-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B15011109.png)
![4-chloro-N-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-3-(trifluoromethyl)aniline](/img/structure/B15011126.png)
![N-{2-[(4-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B15011132.png)
![2-Amino-4-[4-(methylsulfanyl)phenyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B15011153.png)
![2-chloro-5-{5-[(Z)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B15011158.png)
![N-(2-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B15011161.png)
![4-[(4-bromophenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15011172.png)
![N-cyclohexyl-2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15011174.png)
![(3Z)-3-[2-oxo-2-(2,3,5,6-tetrafluoro-4-methoxyphenyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B15011177.png)

![Furan, 2-(3,4-dimethyl-6-nitrophenyl)-5-[(2-naphthylimino)methyl]-](/img/structure/B15011189.png)
![1-[1-(4-Bromophenyl)-6,8-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl]ethanone](/img/structure/B15011194.png)
